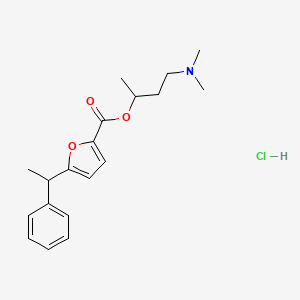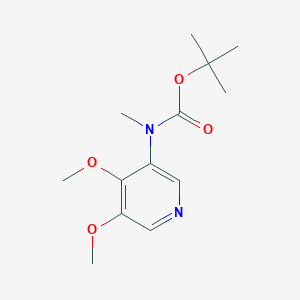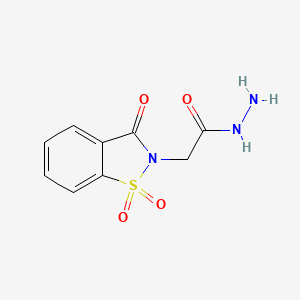![molecular formula C15H26N2O2 B12477867 2-(2-{[4-(Diethylamino)benzyl]amino}ethoxy)ethanol](/img/structure/B12477867.png)
2-(2-{[4-(Diethylamino)benzyl]amino}ethoxy)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-{[4-(Diethylamino)benzyl]amino}ethoxy)ethanol is an organic compound with a complex structure that includes both amine and ether functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[4-(Diethylamino)benzyl]amino}ethoxy)ethanol typically involves the reaction of 4-(Diethylamino)benzylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reacting 4-(Diethylamino)benzylamine with ethylene oxide: This step requires careful control of temperature and pressure to avoid side reactions.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
化学反応の分析
Types of Reactions
2-(2-{[4-(Diethylamino)benzyl]amino}ethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether or amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
2-(2-{[4-(Diethylamino)benzyl]amino}ethoxy)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and cellular processes.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-{[4-(Diethylamino)benzyl]amino}ethoxy)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine and ether functionalities allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 2-(2-(Dimethylamino)ethoxy)ethanol
- 2-(2-(Diethylamino)ethoxy)ethanol
- 4-(2-(Dimethylamino)ethoxy)benzylamine
Uniqueness
2-(2-{[4-(Diethylamino)benzyl]amino}ethoxy)ethanol is unique due to its specific combination of amine and ether functionalities, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various applications, from chemical synthesis to biological research.
特性
分子式 |
C15H26N2O2 |
|---|---|
分子量 |
266.38 g/mol |
IUPAC名 |
2-[2-[[4-(diethylamino)phenyl]methylamino]ethoxy]ethanol |
InChI |
InChI=1S/C15H26N2O2/c1-3-17(4-2)15-7-5-14(6-8-15)13-16-9-11-19-12-10-18/h5-8,16,18H,3-4,9-13H2,1-2H3 |
InChIキー |
JSVPFPREJZAYKF-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)CNCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-(4-amino-2,6-dihydroxypyrimidin-5-yl)diazenyl]benzonitrile](/img/structure/B12477784.png)
![5-bromo-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)furan-2-carboxamide](/img/structure/B12477791.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycinamide](/img/structure/B12477798.png)



![Propyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12477816.png)
![2,3-bis(4-methoxyphenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12477817.png)

![4-chloro-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B12477831.png)
![N'-[(1E)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]-2-(2-methyl-1H-indol-3-yl)acetohydrazide](/img/structure/B12477832.png)
![2-[4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-1-(piperidin-1-yl)ethanone](/img/structure/B12477839.png)
![methyl N-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenylalaninate](/img/structure/B12477842.png)

